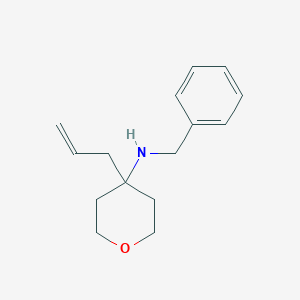

N-Benzyl-4-prop-2-enyloxan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-4-prop-2-enyloxan-4-amine is a versatile organic compound with the molecular formula C15H21NO and a molecular weight of 231.3 g/mol . This compound features a benzyl group attached to an oxan-4-amine structure with a prop-2-enyl substituent. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-prop-2-enyloxan-4-amine typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. One common method is the ring-opening reaction of an oxirane with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing in large reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-prop-2-enyloxan-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Corresponding oxides and ketones.

Reduction: Amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-4-prop-2-enyloxan-4-amine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-Benzyl-4-prop-2-enyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

N-Benzyl-4-prop-2-en-1-yl-oxan-4-amine: Similar structure but with different substituents.

N-Benzyl-4-prop-2-en-1-yl-oxan-4-amine derivatives: Various derivatives with modifications on the benzyl or oxan-4-amine moiety.

Uniqueness

N-Benzyl-4-prop-2-enyloxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-Benzyl-4-prop-2-enyloxan-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews existing literature on the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting key findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions to achieve the desired molecular structure. While specific synthetic routes for this compound are not extensively documented, related compounds such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their biological activity against Mycobacterium tuberculosis . This suggests that similar synthetic strategies may be applicable for this compound.

Anticancer Activity

Recent studies indicate that derivatives of benzyl compounds exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of various α-benzyl monoxime derivatives against leukemia and breast cancer cell lines, demonstrating their potential as non-cytotoxic agents . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

| Compound | Cancer Type | IC50 (µM) | Remarks |

|---|---|---|---|

| 5d | Leukemia | 10 | Non-cytotoxic |

| 5h | Ovarian | 8 | Non-cytotoxic |

| 5x | Breast | 5 | Non-cytotoxic |

The above table summarizes the IC50 values for selected compounds related to the benzyl structure, indicating their effectiveness in inhibiting cancer cell growth.

Antimicrobial Activity

The antimicrobial properties of N-Benzyl derivatives have also been explored. For example, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. A study reported that certain benzyl derivatives exhibited growth inhibition rates greater than 73% against Acinetobacter baumannii and Escherichia coli at specific concentrations .

| Bacterial Strain | Growth Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Acinetobacter baumannii | >73 | 32 |

| Escherichia coli | >95 | 32 |

| Candida albicans | >93 | 32 |

This table illustrates the effectiveness of benzyl derivatives in inhibiting bacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that benzyl derivatives may inhibit key enzymes involved in cancer cell metabolism or bacterial survival.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of their anticancer activity.

- Antioxidant Properties : Certain derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against cellular damage .

Case Studies

A notable case study involved the evaluation of various benzyl compounds for their anticancer and antimicrobial activities. The findings indicated that modifications in the chemical structure significantly influenced biological activity. For instance, introducing bulky groups or varying the position of substituents on the benzene ring enhanced anticancer efficacy while maintaining low cytotoxicity levels .

Properties

IUPAC Name |

N-benzyl-4-prop-2-enyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-8-15(9-11-17-12-10-15)16-13-14-6-4-3-5-7-14/h2-7,16H,1,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIRTUMKYIPIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCOCC1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.